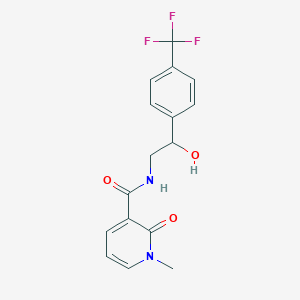

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,2-dihydropyridine-3-carboxamide core substituted with a hydroxyethyl group bearing a 4-(trifluoromethyl)phenyl moiety and a methyl group at the pyridine nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl side chain may contribute to hydrogen bonding interactions, a critical factor in receptor binding or solubility . Structural determination of such compounds often employs SHELX programs for crystallographic refinement, enabling precise analysis of molecular conformations and intermolecular interactions .

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c1-21-8-2-3-12(15(21)24)14(23)20-9-13(22)10-4-6-11(7-5-10)16(17,18)19/h2-8,13,22H,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMDMFICDXQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

The interaction likely involves the compound binding to the receptor, which may result in changes to the receptor’s activity.

Biochemical Pathways

This can have downstream effects on a variety of cellular processes, including cell growth and differentiation.

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. Given its target, it may influence the activity of the androgen receptor, which could have a variety of downstream effects. These might include changes to cell growth and differentiation, among other potential effects.

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity. Its molecular formula is , with a molecular weight of 391.3 g/mol. The structural features contribute to its interaction with biological targets, particularly in the context of cancer therapy and receptor modulation.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon) | 5.0 | Inhibition of cell proliferation |

| DU145 (Prostate) | 4.5 | Induction of apoptosis |

These results suggest that the compound may inhibit key signaling pathways involved in cancer cell growth and survival.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Androgen Receptor Modulation : The primary target identified for this compound is the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. Binding to AR may inhibit its activity, thereby reducing tumor growth .

- Matrix Metalloproteinase Inhibition : The compound has also been implicated in the inhibition of matrix metalloproteinases (MMPs), enzymes that facilitate tumor metastasis. This inhibition can prevent cancer cells from invading surrounding tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced the viability of HT29 and DU145 cells, indicating its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have shown that the compound has favorable binding interactions with the androgen receptor and MMPs, supporting its role as a potential therapeutic agent for hormone-dependent cancers .

- SAR Studies : Structure-activity relationship (SAR) analyses have highlighted the importance of the trifluoromethyl group in enhancing potency against various targets, including 5-hydroxytryptamine uptake .

Comparison with Similar Compounds

Substituent Variations and Conformational Analysis

The target compound shares structural similarities with several dihydropyridine-carboxamide derivatives (Table 1). Key analogues include:

*Inferred from structural parallels to β3-AR agonists discussed in .

The target compound’s trifluoromethyl group aligns with DM-20’s 4-(trifluoromethyl)benzyl substituent, suggesting shared strategies to enhance membrane permeability or receptor affinity.

Conformational Rigidity and Planarity

The N-(3-bromo-2-methylphenyl) analogue exhibits near-planar geometry (dihedral angle: 8.38° between aromatic rings) due to π-conjugation via the amide bridge. This planar conformation may enhance stacking interactions in crystalline phases but could reduce adaptability in receptor binding. The target compound’s hydroxyethyl group introduces conformational flexibility, possibly allowing better accommodation in binding pockets compared to rigid analogues .

Pharmacological Comparison: β3-Adrenoceptor Agonists

Key pharmacological distinctions include:

- Species Selectivity : Early β3-AR agonists (e.g., CGP 12177) showed higher efficacy in rat receptors than human due to receptor divergence . The target compound’s trifluoromethyl group may improve human β3-AR selectivity by mimicking hydrophobic residues in the receptor’s binding pocket.

- Efficacy vs. Side Effects : Many β3-AR agonists exhibit off-target effects at β1-/β2-ARs. The hydroxyl group in the target compound could reduce such interactions by enhancing hydrogen bonding specificity .

Research Findings and Implications

- Structural Insights : SHELX refinement of analogous compounds reveals hydrogen-bonded dimers (e.g., N–H⋯O interactions in ), which may influence the target compound’s crystallinity or stability.

- Thermodynamic Stability: The trifluoromethyl group in the target compound and DM-20 likely enhances thermal stability compared to non-fluorinated analogues, as seen in fluorine’s electron-withdrawing effects .

- Biological Potential: While direct data on the target compound’s efficacy is lacking, structural optimization (e.g., hydroxyl for solubility, trifluoromethyl for selectivity) aligns with strategies to overcome limitations of earlier β3-AR agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.